molecular formula C9H10FNO2 B8533305 1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone CAS No. 885229-44-7

1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone

Cat. No. B8533305
CAS RN: 885229-44-7
M. Wt: 183.18 g/mol
InChI Key: GJYBGFIDMUBSKN-UHFFFAOYSA-N
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Description

1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
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properties

CAS RN

885229-44-7

Product Name

1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

1-[6-(2-fluoroethoxy)pyridin-3-yl]ethanone

InChI

InChI=1S/C9H10FNO2/c1-7(12)8-2-3-9(11-6-8)13-5-4-10/h2-3,6H,4-5H2,1H3

InChI Key

GJYBGFIDMUBSKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OCCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

530 μl (8.68 mmol) of 2-fluoroethanol are added to a suspension of 347.05 mg (8.68 mmol) of sodium hydride in 10 mL of DMF. The reaction mixture is placed under magnetic stirring at room temperature for 15 minutes. A solution of 500 mg (2.89 mmol) of 1-(6-chloropyrid-3-yl)ethanone in 3 mL of DMF is added dropwise to the reaction medium. The reaction is stirred at room temperature overnight. The reaction medium is evaporated to dryness. The crude product is taken up in water and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate and evaporated to dryness. After purification by chromatography on silica gel (eluent A/B: heptane/EtOAc, gradient A/B: t 0 min 0% B, t 5 min 10% B, t 30 min 30% B), 362 mg of 1-[6-(2-fluoroethoxy)pyrid-3-yl]ethanone were obtained, corresponding to the following characteristics:
Quantity
530 μL
Type
reactant
Reaction Step One
Quantity
347.05 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

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